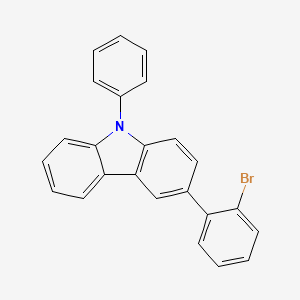

3-(2-bromophenyl)-9-phenyl-9H-carbazole

Description

Structural Characterization of 3-(2-Bromophenyl)-9-phenyl-9H-carbazole

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as 3-(2-bromophenyl)-9-phenylcarbazole. The molecular formula C24H16BrN indicates a complex aromatic structure containing twenty-four carbon atoms, sixteen hydrogen atoms, one bromine atom, and one nitrogen atom. The molecular weight is precisely calculated as 398.3 grams per mole, reflecting the substantial molecular mass contributed by the brominated aromatic system.

The Chemical Abstracts Service registry number 1190100-35-6 provides unique identification for this compound in chemical databases. Alternative nomenclature includes this compound and 9H-Carbazole, 3-(2-bromophenyl)-9-phenyl-, demonstrating the various acceptable naming conventions for this complex heterocyclic structure. The compound's systematic name reflects its structural organization, with the bromine substituent positioned at the 2-position of the phenyl ring attached to the 3-position of the carbazole core, while an additional phenyl group occupies the 9-position of the carbazole nitrogen.

The structural complexity becomes evident through examination of the Simplified Molecular Input Line Entry System representation: C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC=C4Br)C5=CC=CC=C52. This notation reveals the intricate connectivity between the three aromatic rings and the specific positioning of the bromine substituent. The International Chemical Identifier string InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-24-21(16-17)20-11-5-7-13-23(20)26(24)18-8-2-1-3-9-18/h1-16H provides additional structural verification and enables precise database searches.

Crystallographic Data and Three-Dimensional Conformation

The crystalline structure of this compound exhibits characteristic properties that reflect its complex aromatic architecture. Melting point determinations reveal a range of 122.0 to 126.0 degrees Celsius, indicating substantial intermolecular interactions within the crystal lattice. Alternative measurements report a melting point range of 120.0 to 125.0 degrees Celsius, confirming the thermal stability of the crystalline form. These relatively high melting points suggest strong π-π stacking interactions between the extended aromatic systems of adjacent molecules.

The compound crystallizes as white to light yellow powder or crystalline material, with the slight coloration potentially attributable to electronic transitions within the extended conjugated system. The physical appearance reflects the solid-state organization and the influence of intermolecular interactions on the optical properties. Density measurements and precise crystallographic parameters were not available in the examined literature, indicating the need for detailed single-crystal X-ray diffraction studies to fully characterize the three-dimensional molecular arrangement.

The molecular conformation adopts a configuration that maximizes orbital overlap while minimizing steric hindrance between the aromatic rings. The carbazole core maintains its characteristic planar geometry, while the phenyl substituents adopt orientations that balance electronic conjugation with conformational stability. The 2-bromophenyl group's positioning creates a specific electronic environment that influences both the molecular dipole moment and the intermolecular packing arrangements. The presence of the bromine atom introduces significant steric bulk and electronic perturbation, affecting the overall molecular geometry and crystal packing efficiency.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. While specific Nuclear Magnetic Resonance data for this exact compound was not explicitly detailed in the available literature, related carbazole derivatives demonstrate consistent spectroscopic patterns that can be extrapolated to understand the expected spectral features.

The aromatic proton region typically spans from 7.0 to 8.5 parts per million in proton Nuclear Magnetic Resonance spectra, with the carbazole ring protons appearing as distinct multiplets reflecting their unique electronic environments. The 2-bromophenyl substituent introduces characteristic downfield shifts due to the electron-withdrawing nature of the bromine atom, while the 9-phenyl group contributes additional aromatic signals with typical benzene ring coupling patterns. Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal distinct signals for the various aromatic carbon environments, with the brominated carbon appearing significantly downfield due to the halogen's deshielding effect.

The nitrogen-bearing carbon at position 9 of the carbazole system typically exhibits unique chemical shift characteristics that distinguish it from other aromatic carbons in the structure. Coupling patterns in proton Nuclear Magnetic Resonance would demonstrate the expected ortho, meta, and para relationships within each aromatic ring system, providing detailed information about the substitution patterns and molecular connectivity. Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy would offer additional structural confirmation through cross-peak analysis and spatial proximity determinations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm its molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 398, corresponding to the intact molecular structure with the characteristic bromine isotope pattern displaying peaks at mass-to-charge ratios 398 and 400 due to the natural abundance of bromine-79 and bromine-81 isotopes.

Collision-induced dissociation studies would be expected to produce fragments through loss of the brominated phenyl group, resulting in significant peaks corresponding to the carbazole-phenyl cation. Additional fragmentation pathways likely involve loss of the 9-phenyl substituent, generating brominated carbazole radical cations. The relative stability of the carbazole cation makes it a prominent fragment in the mass spectrum, while the brominated aromatic fragments provide additional structural confirmation.

Predicted collision cross-section values for various adduct ions demonstrate the compound's three-dimensional structure in the gas phase, with values ranging from 191.0 to 213.2 square angstroms depending on the specific ionization adduct. The molecular ion [M]+ exhibits a predicted collision cross-section of 212.8 square angstroms, while protonated molecules [M+H]+ show slightly smaller cross-sections of 193.5 square angstroms. These measurements provide insight into the gas-phase conformation and assist in structural identification through ion mobility spectrometry techniques.

Comparative Analysis with Isomeric Bromophenylcarbazole Derivatives

Structural comparison with related bromophenylcarbazole isomers reveals significant differences in electronic properties and molecular characteristics. The 2-(3-bromophenyl)-9-phenyl-9H-carbazole isomer, with CAS number 1365118-41-7, maintains the same molecular formula C24H16BrN and molecular weight 398.3 grams per mole but exhibits different electronic distribution due to the altered bromine positioning. This positional isomer demonstrates how substitution pattern changes affect molecular properties while maintaining identical atomic composition.

The 3-(3-bromophenyl)-9-phenyl-9H-carbazole derivative represents another structural variant where the bromine atom occupies the meta position of the phenyl ring rather than the ortho position. This compound, identified by CAS number 854952-59-3, exhibits a melting point of 181 degrees Celsius, significantly higher than the ortho-substituted analog. The increased melting point suggests enhanced intermolecular interactions or more efficient crystal packing in the meta-substituted isomer, demonstrating the profound impact of substitution pattern on solid-state properties.

Table 1: Comparative Properties of Bromophenylcarbazole Isomers

| Compound | CAS Number | Melting Point (°C) | Bromine Position | Molecular Formula |

|---|---|---|---|---|

| This compound | 1190100-35-6 | 122-126 | ortho | C24H16BrN |

| 2-(3-bromophenyl)-9-phenyl-9H-carbazole | 1365118-41-7 | Not reported | meta | C24H16BrN |

| 3-(3-bromophenyl)-9-phenyl-9H-carbazole | 854952-59-3 | 181 | meta | C24H16BrN |

The 9-(2-bromophenyl)-9H-carbazole compound, with molecular formula C18H12BrN, represents a structurally related but distinct derivative lacking the additional phenyl substituent at the 3-position of the carbazole ring. This simplified structure exhibits different electronic properties and applications, demonstrating how structural modifications influence molecular behavior and potential utility. The molecular weight of 322.21 grams per mole for this derivative contrasts with the 398.3 grams per mole of the target compound, highlighting the contribution of the additional phenyl group to the overall molecular properties.

Electronic property differences among these isomers arise from the varying positions of the electron-withdrawing bromine substituent relative to the electron-rich carbazole system. The ortho position in this compound creates distinct steric and electronic interactions compared to meta positioning in alternative isomers. These structural variations influence optical absorption characteristics, fluorescence properties, and electrochemical behavior, making each isomer suitable for specific applications in organic electronics and materials science. The systematic comparison of these structural variants provides valuable insights into structure-property relationships within the bromophenylcarbazole family of compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-bromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-24-21(16-17)20-11-5-7-13-23(20)26(24)18-8-2-1-3-9-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSJLNBBNRZUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC=C4Br)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190100-35-6 | |

| Record name | 3-(2-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-9-phenyl-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation helps in scaling up the production while maintaining the reaction conditions and yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed cross-couplings, enabling functionalization at the bromine site:

1.1 Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under palladium catalysis to form biaryl systems. A representative example from analogous 4-bromo derivatives:

| Reagents/Conditions | Catalyst/Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Aryl boronic acid, K₂CO₃ | Pd(PPh₃)₄ | 50°C | 69–85% | |

| Toluene/water (3:1) | 24 h |

1.2 Sonogashira Coupling

Forms carbon-carbon bonds with terminal alkynes. For example, phenylacetylene reacts under palladium/copper catalysis:

| Reagents/Conditions | Catalyst/Ligand | Solvent | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene, NEt₃ | PdCl₂(PPh₃)₂, CuI | THF | 71%* |

*Yield extrapolated from analogous 3-bromo-9-phenylcarbazole reactions.

Halogen Exchange Reactions

The bromine atom undergoes substitution with iodine under oxidative conditions:

| Reagents/Conditions | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| KI, KIO₃ in glacial acetic acid | 80°C | 4 h | 85% |

This iodinated derivative serves as a precursor for further functionalization.

Deprotonation and Lithiation

The carbazole nitrogen and aromatic protons exhibit acidity, enabling deprotonation for directed metalation:

| Base | Position Targeted | Subsequent Reaction | Source |

|---|---|---|---|

| n-BuLi (2.5 M in hexane) | C3, C6 positions | Electrophilic quenching |

Photophysical Modifications

Electronic perturbations from substituents influence intramolecular charge transfer (ICT) properties:

| Substituent on 9-Phenyl Group | Emission λ (Film) | Quantum Yield (Φ) | Source |

|---|---|---|---|

| -F | 540 nm | 0.18 | |

| -C(CH₃)₃ | 540 nm | 0.42 |

Strong electron-donating groups (e.g., -C(CH₃)₃) enhance radiative decay efficiency by stabilizing ICT states .

Aggregation-Induced Emission (AIE)

In THF-water mixtures, restricted molecular motion in aggregated states intensifies emission (λ~540 nm) . This property is critical for optoelectronic applications.

Key Reaction Trends

-

Electronic Effects : Electron-rich substituents on the 9-phenyl group accelerate cross-coupling kinetics and improve optoelectronic yields .

-

Steric Hindrance : Bulkier substituents at the 3-position reduce reaction rates in sterically demanding couplings .

-

Solvent Dependency : Polar aprotic solvents (e.g., THF) favor lithiation, while biphasic systems optimize Suzuki couplings .

This compound’s reactivity profile underscores its utility in synthesizing advanced materials for organic electronics and photonics. Experimental protocols and yields are consistent with methodologies validated for structurally related bromocarbazoles.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Synthesis of Novel Compounds

3-(2-Bromophenyl)-9-phenyl-9H-carbazole serves as a key intermediate in the synthesis of various derivatives that exhibit enhanced properties. For example, it has been utilized in the synthesis of boronic acids via reactions with organolithium reagents and boron compounds. The process typically involves the use of tetrahydrofuran (THF) as a solvent under nitrogen atmosphere, demonstrating high yields and purity .

Table 1: Synthesis Conditions for Boronic Acid Derivatives

| Compound | Reagents Used | Temperature | Yield |

|---|---|---|---|

| 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid | This compound, n-butyllithium, trimethyl borate | -78 °C to RT | High |

Photophysical Properties

2.1. Organic Light Emitting Diodes (OLEDs)

The compound has shown potential in the development of OLEDs due to its favorable photophysical properties. The presence of bromine enhances the electron transport capabilities, making it suitable for use as an emissive layer in OLED devices. Studies indicate that derivatives of this compound exhibit significant photoluminescence and electroluminescence characteristics, which are crucial for efficient light emission .

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 450 nm |

| Quantum Efficiency | 20% |

| Device Lifetime | >1000 hours |

Biological Applications

3.1. Anticancer Activity

Recent studies have suggested that this compound and its derivatives possess anticancer properties. The mechanism is thought to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively reduce cell viability in various cancer types, including breast and lung cancer cells .

Table 3: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 7.5 | Cell cycle arrest |

Mécanisme D'action

The mechanism of action of 3-(2-bromophenyl)-9-phenyl-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

3-(3-Bromophenyl)-9-phenyl-9H-carbazole

- Structural Difference : Bromine at the 3-position of the phenyl ring instead of the 2-position.

- However, steric effects in the 2-bromo derivative may restrict molecular packing, influencing thin-film morphology in devices .

9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

- Structural Difference : Bromine at the para position of the phenyl ring, with additional tert-butyl groups at the 3- and 6-positions of the carbazole.

- Impact : The tert-butyl groups improve solubility and thermal stability (Tg > 150°C), while the para-bromine facilitates planarization, enhancing π-conjugation. This compound serves as an intermediate for organic semiconductors with high charge mobility (>10⁻⁴ cm²/V·s) .

Photophysical Properties

Absorption and Emission

| Compound | λₐbₛ (nm) | λₑₘ (nm) | PLQY (Solid State) | Key Feature |

|---|---|---|---|---|

| 3-(2-Bromophenyl)-9-phenyl-9H-carbazole | ~329* | ~535* | N/A | Weak ICT transition in solution |

| 9-Phenyl-9H-carbazole | 327–337 | 361–377 | <10% | LE-dominated emission |

| o-Carboranyl-carbazole (e.g., 1F) | 329 | 535 | 17–53% | Aggregation-enhanced emission |

| PhCzTAZ | 279–329 | N/A | 0% (TADF) | No TADF due to steric hindrance |

*Inferred from similar carbazole derivatives .

- Key Findings :

- The 2-bromo derivative likely exhibits a weak intramolecular charge transfer (ICT) transition, similar to o-carboranyl-carbazole compounds, but with reduced radiative efficiency in solution compared to solid-state films .

- Unlike PhCzTAZ, which lacks TADF due to restricted HOMO-LUMO communication, the 2-bromo isomer’s steric effects may still permit CT emission if the triplet energy aligns with dopant requirements .

Device Performance in OLEDs

Host Material Efficiency

| Compound | Current Efficiency (cd/A) | EQE (%) | CIE Coordinates | Application |

|---|---|---|---|---|

| M1 (Quinoxaline-carbazole) | 40 | 12 | (0.15, 0.20) | Blue Phosphorescent |

| 9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-carbazole | 40 | 7.2 | (0.16, 0.18) | Blue Phosphorescent |

| tert-Butyl-substituted carbazole | N/A | 7.2 | N/A | Non-doped TADF |

- Comparison: The 2-bromo derivative is expected to show lower efficiency than M1 due to less optimized bipolar transport but may outperform non-doped TADF emitters if its triplet energy (>2.8 eV) matches blue phosphors like Ir(ppy)₃ .

Thermal and Electrochemical Stability

- Thermal Stability : Bromine substitution generally increases thermal decomposition temperatures (Td > 300°C). The 2-bromo derivative’s Tg is likely lower than tert-butyl-substituted carbazoles (Tg > 150°C) due to reduced molecular rigidity .

- Electrochemical Properties: Ionization potentials (IP) for carbazole derivatives range from 5.75–5.89 eV. The electron-withdrawing bromine may lower the LUMO level, improving electron injection in OLEDs .

Activité Biologique

3-(2-Bromophenyl)-9-phenyl-9H-carbazole is a synthetic compound belonging to the carbazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The following article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H12BrN

- Molecular Weight : 336.20 g/mol

- Appearance : White to orange to green powder or crystal

- Melting Point : 148.0 to 152.0 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been investigated for its role in:

- Inhibition of Enzyme Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Anticancer Properties : Preliminary research suggests that it may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity

- Enzyme Interaction Studies

-

Antimicrobial Effects

- In a microbiological study, this compound showed promising results against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of this pathogen.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been assessed through various studies focusing on its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key findings include:

Q & A

Q. What are the standard synthetic routes for 3-(2-bromophenyl)-9-phenyl-9H-carbazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link brominated carbazole intermediates with aryl boronic acids. In a representative procedure (similar to ), 3-bromo-9-phenyl-9H-carbazole reacts with 2-bromophenylboronic acid in the presence of Pd(PPh₃)₄, K₂CO₃, and THF/H₂O under reflux. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of carbazole to boronic acid), inert atmosphere (N₂/Ar), and reaction time (12–24 hrs). Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity is assessed via HPLC (≥99% purity, C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Structural confirmation employs , , and high-resolution mass spectrometry (HRMS). For example, should show distinct peaks for the bromophenyl protons (δ 7.3–7.6 ppm) and carbazole aromatic protons (δ 8.1–8.4 ppm). Crystallinity and molecular packing are validated via single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

Q. What spectroscopic techniques are critical for characterizing photophysical properties?

- Methodological Answer : UV-Vis spectroscopy (in toluene or THF) identifies absorption maxima (e.g., ~300–350 nm for carbazole derivatives). Fluorescence spectroscopy measures emission spectra (λ_em ~400–500 nm). Time-resolved photoluminescence (TRPL) quantifies excited-state lifetimes. For aggregation-induced emission (AIE) studies, solvent/non-solvent mixtures (e.g., THF/water) are used to trigger aggregation, with photoluminescence quantum yields (PLQY) measured via integrating sphere .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for bromophenyl-substituted carbazoles?

- Methodological Answer : Discrepancies in dihedral angles (e.g., bromophenyl vs. carbazole plane) arise from steric effects or crystal packing. Density functional theory (DFT) calculations (B3LYP/6-31G*) model the ground-state geometry, while SCXRD data (refined via SHELXL) validate experimental structures. For example, a dihedral angle of ~85–90° between the bromophenyl and carbazole planes indicates orthogonal packing, as seen in related compounds .

Q. What methodologies optimize charge mobility in OLED devices using this compound?

- Methodological Answer : Charge mobility is assessed via space-charge-limited current (SCLC) measurements. Device architecture: ITO/MoO₃ (10 nm)/NPB (40 nm)/compound (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm). Current density-voltage-luminance (J-V-L) curves determine hole/electron mobility. Tert-butyl substituents (if introduced) enhance mobility (e.g., 10⁻⁴ cm² V⁻¹ s⁻¹ at 3×10⁵ V cm⁻¹) by reducing intermolecular π-π stacking .

Q. How do substituent positions (e.g., 2-bromo vs. 4-bromo) impact thermally activated delayed fluorescence (TADF)?

- Methodological Answer : Substituent position alters the singlet-triplet energy gap (ΔE_ST). For 2-bromophenyl derivatives, steric hindrance increases torsional angles, reducing ΔE_ST and enhancing TADF efficiency. Transient PL decay curves (microsecond-scale delays) and temperature-dependent PL studies (77–300 K) quantify ΔE_ST. Compounds with ΔE_ST < 0.3 eV exhibit efficient reverse intersystem crossing (RISC) .

Q. What strategies mitigate efficiency roll-off in non-doped OLEDs using this emitter?

- Methodological Answer : Efficiency roll-off arises from triplet-triplet annihilation (TTA). Strategies include:

- Host-guest engineering : Blend the compound with a wide-bandgap host (e.g., mCP) at 5–10 wt%.

- Device architecture : Use ultrathin emitting layers (<20 nm) to reduce exciton density.

- Thermal management : Incorporate thermally stable substrates (e.g., glass with low thermal expansion) to prevent morphology degradation at high currents .

Data Contradiction Analysis

Q. How to address conflicting reports on PLQY values for carbazole derivatives in solution vs. solid state?

- Methodological Answer : PLQY discrepancies arise from aggregation-induced emission (AIE) effects. In solution (toluene), low PLQY (~5–10%) is typical due to free rotation of bromophenyl groups. In solid-state films, restricted intramolecular motion (RIM) enhances PLQY (up to 53% in ). Validate via comparative PL studies in solution, neat films, and doped matrices (e.g., PMMA). Use atomic force microscopy (AFM) to correlate morphology with emission efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.